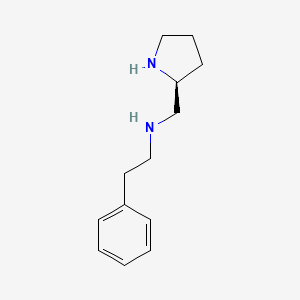
1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine is a compound that features both imidazole and piperidine moieties. These structural motifs are significant in medicinal chemistry due to their presence in various biologically active molecules. The imidazole ring is known for its role in enzyme inhibition and receptor binding, while the piperidine ring is a common scaffold in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine typically involves the formation of the imidazole and piperidine rings followed by their coupling. One common method involves the reaction of 1-ethyl-1H-imidazole-4-sulfonyl chloride with piperidin-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of sulfides.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The piperidine ring can interact with receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine
- 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine
- 1-((1-Propyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine
Uniqueness
1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine is unique due to the presence of the ethyl group on the imidazole ring, which can influence its binding affinity and selectivity towards specific targets. This structural variation can result in different biological activities and pharmacokinetic properties compared to its analogs .
Properties
Molecular Formula |
C10H18N4O2S |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
1-(1-ethylimidazol-4-yl)sulfonylpiperidin-4-amine |
InChI |
InChI=1S/C10H18N4O2S/c1-2-13-7-10(12-8-13)17(15,16)14-5-3-9(11)4-6-14/h7-9H,2-6,11H2,1H3 |
InChI Key |
JAVFMTCQTJXFGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Bromophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11779163.png)
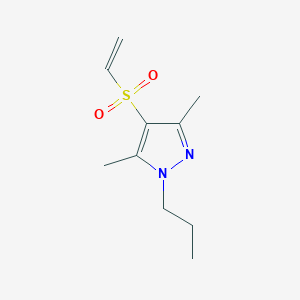
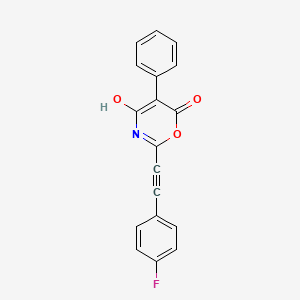

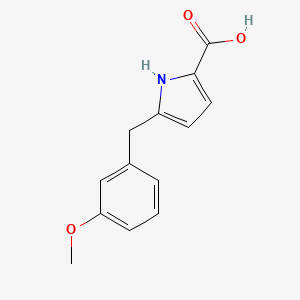
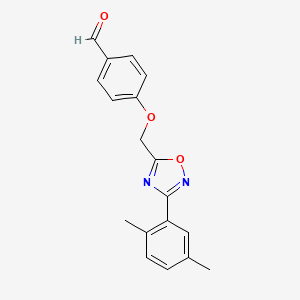
![3-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B11779185.png)
